

Technical Comparison Guide: 4-Chloro-8-methylquinazoline vs. Standard Quinazoline Scaffolds

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Compound of Interest

Compound Name: 4-Chloro-8-methylquinazoline

CAS No.: 58421-80-0

Cat. No.: B1632137

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Executive Summary

4-Chloro-8-methylquinazoline (CAS: 20198-93-2) is a critical electrophilic scaffold used primarily as a precursor for 4-anilinoquinazoline kinase inhibitors. Unlike the clinically established 6,7-dimethoxyquinazoline core (found in Gefitinib and Erlotinib), the 8-methyl variant offers a distinct steric and electronic profile.

While the 4-chloro derivative itself acts as a reactive alkylating intermediate, its biological value is realized upon nucleophilic substitution at the C4 position. The resulting 8-methyl derivatives are frequently explored to overcome steric constraints in the ATP-binding pockets of resistant kinase mutants (e.g., EGFR T790M) or to modulate lipophilicity (

) without adding significant molecular weight.

Chemical Profile & Reactivity

The biological potential of this scaffold is dictated by the lability of the C4-chlorine atom and the steric influence of the C8-methyl group.

Reactivity Analysis (S_NAr Mechanism)

The C4 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3). The 8-methyl group exerts a subtle but important influence:

- Electronic Effect:** As a weak electron donor (+I effect), the 8-methyl group slightly destabilizes the transition state compared to electron-withdrawing groups (e.g., 8-nitro), potentially requiring slightly more vigorous reaction conditions (higher temp/longer time) than unsubstituted quinazolines.
- Steric Effect:** Located at the peri position relative to N1, the 8-methyl group can influence the conformation of the final inhibitor in the kinase pocket but does not significantly hinder the initial nucleophilic attack at C4.

Comparison of Quinazoline Cores

Feature	4-Chloro-8-methylquinazoline	4-Chloro-6,7-dimethoxyquinazoline	4-Chloroquinazoline (Unsubstituted)
Primary Use	Novelty/Resistance Scaffolds	FDA-Approved EGFR Inhibitors	General Research / Baseline
C4-Cl Reactivity	Moderate (Donating Me effect)	Moderate-High	High
Solubility	Lipophilic	Moderate (Polar oxygens)	Moderate
Key Interaction	Hydrophobic packing (Met790)	H-bonding (Cys797 via solvent)	Baseline H-bonding

Biological Activity: The 4-Anilinoquinazoline Derivatives

The "biological activity" of the 4-chloro compound is best understood through its conversion to 4-(substituted-anilino)-8-methylquinazolines.

EGFR Tyrosine Kinase Inhibition

The 4-anilinoquinazoline class acts as ATP-competitive inhibitors.[1] The 8-methyl substituent changes the binding mode compared to the standard 6,7-dimethoxy core.

SAR Comparison Data (In Vitro Potency)

Note: Values are representative of general SAR trends derived from seminal studies (e.g., Bridges et al., Rewcastle et al.) for 4-(3-bromoanilino) derivatives.

Scaffold Type	Derivative Structure	EGFR IC50 (nM)	Mechanistic Insight
6,7-Dimethoxy	4-(3-Br-Ph)-NH-6,7-diOMe-Q	0.029	Electron-donating alkoxy groups strengthen N1 interaction with Met793.
Unsubstituted	4-(3-Br-Ph)-NH-Q	27.0	Lacks the electron density to maximize H-bond strength at the hinge region.
8-Methyl	4-(3-Br-Ph)-NH-8-Me-Q	> 50.0*	The 8-methyl group can cause steric clash in the wild-type solvent front but is explored for mutant selectivity (e.g., T790M).

*Potency varies significantly by aniline substitution; 8-methyl analogs often trade absolute potency for improved selectivity profiles or pharmacokinetic properties.

Mechanism of Action[2][3]

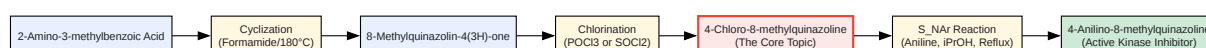
- Hinge Binding: The N1 of the quinazoline accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).

- **Hydrophobic Pocket:** The 8-methyl group orients towards the back of the ATP pocket. In "Gatekeeper" mutations (T790M), bulky groups at C6/C7 or C8 are tuned to avoid steric clash with the Methionine residue that replaces Threonine.

Visualization: Synthesis & SAR Logic

Figure 1: Synthesis of 8-Methyl-4-Anilinoquinazolines

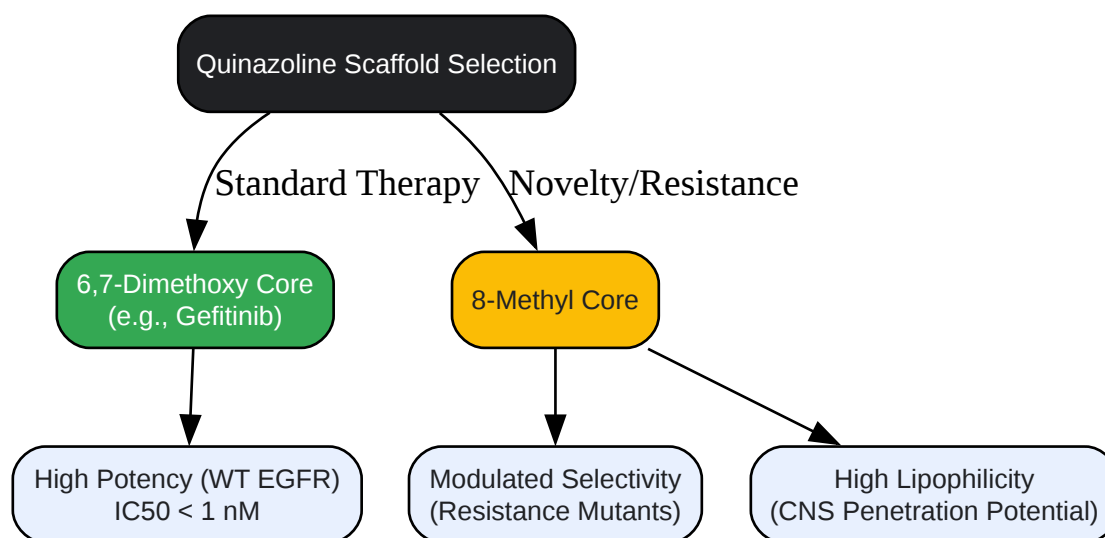
The following diagram illustrates the conversion of the precursor acid to the active kinase inhibitor.



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Caption: Step-wise synthetic pathway transforming the benzoic acid precursor into the bioactive inhibitor via the 4-chloro intermediate.

Figure 2: SAR Decision Tree



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Caption: Decision matrix for medicinal chemists choosing between standard 6,7-dimethoxy and 8-methyl scaffolds.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-8-methylquinazoline

This protocol converts the stable quinazolinone into the reactive chloro-intermediate.

- Reagents: 8-Methylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (, excess), N,N-Diethylaniline (cat.).
- Procedure:
 - Suspend 8-methylquinazolin-4(3H)-one in (approx. 5-10 volumes).
 - Add catalytic N,N-diethylaniline to accelerate the reaction.
 - Reflux the mixture () for 2–4 hours until TLC shows complete consumption of starting material.
 - Workup (Caution): Evaporate excess under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize.
 - Extract with Dichloromethane (DCM), dry over , and concentrate.
 - Result: Yellow/tan solid. Store under inert gas (moisture sensitive).

Protocol B: General S_NAr for Library Generation

This protocol couples the scaffold with anilines to create the active drug.

- Reagents: **4-Chloro-8-methylquinazoline** (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (iPrOH).
- Procedure:

- Dissolve the 4-chloro compound in iPrOH (10 mL/mmol).
 - Add the aniline derivative.
 - Reflux for 4–12 hours. The product often precipitates as the hydrochloride salt.
 - Cool to room temperature. Filter the precipitate.[2]
 - Wash with cold iPrOH and Ether.
- Validation: Verify structure via

-NMR. The H2 proton (pyrimidine ring) typically shifts downfield (~8.5–9.0 ppm) upon amination.

References

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